2-(Methylthio)quinoline

概要

説明

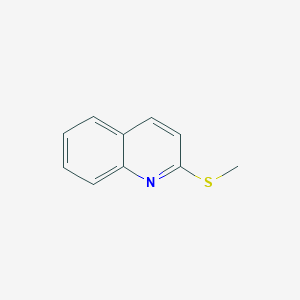

2-(Methylthio)quinoline is an organic compound belonging to the quinoline family This compound is known for its unique structure, incorporating a methylthio group (-SCH₃) attached to the second position of the quinoline ring

準備方法

Synthetic Routes and Reaction Conditions

Thiolation of Quinaldine: : Quinaldine (2-methylquinoline) can be thiolated using sulfenyl chlorides or other sulfur donors to introduce the methylthio group at the second position.

Substitution Reaction: : 2-Chloroquinoline can undergo a nucleophilic substitution reaction with methanethiol to produce 2-(Methylthio)quinoline. This method often involves base catalysts and solvents like dimethylformamide.

Oxidation of Methylaniline Derivatives: : Methylated aniline derivatives can be oxidized, followed by nucleophilic addition of thiol compounds to achieve the desired product.

Industrial Production Methods

Industrial methods typically use scalable chemical reactions such as those mentioned above, optimizing for yield and purity. Continuous flow reactors and high-efficiency purification techniques ensure consistent production quality.

化学反応の分析

Alkylation and Methylation Reactions

The methylthio group undergoes selective alkylation under varying conditions. Methylation with CH₃I demonstrates substrate-dependent regioselectivity:

-

S-Methylation dominates under mild conditions (DMF, 50°C, triethylamine), yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) with >80% yield .

-

O- and N-Methylation occur under stronger basic conditions (NaH or K₂CO₃). Prolonged heating favors O-methylation (product 4 ), while shorter reaction times produce N-methylated derivatives (5 ) .

Table 1: Methylation Outcomes Under Different Conditions

| Base | Solvent | Time (h) | O-Methylation Yield (%) | N-Methylation Yield (%) |

|---|---|---|---|---|

| Triethylamine | DMF | 1 | 0 | 0 (S-methylation only) |

| K₂CO₃ | DMF | 8 | 99 | 1 |

| NaH | DMSO | 6 | 85 | 15 |

Steric hindrance near the nitrogen atom directs methylation preferentially to the oxygen atom in the anion form .

Iodocyclization Reactions

2-(Methylthio)quinoline derivatives undergo regioselective iodocyclization with iodine in dichloromethane, forming fused heterocycles:

-

Thieno[2,3-b]quinolines and selenopheno[2,3-b]quinolines are synthesized via cyclization of 3-alkynyl-2-(methylthio)quinolines .

-

Yields range from 65% to 90%, depending on substituents and reaction time .

Table 2: Iodocyclization Yields for Selected Derivatives

| Substituent (R) | Product Type | Yield (%) |

|---|---|---|

| Phenyl | Thienoquinoline | 90 |

| Methyl | Selenophenoquinoline | 75 |

Palladium-Catalyzed Cross-Coupling Reactions

The iodinated products from iodocyclization serve as intermediates for Sonogashira , Suzuki , and Heck reactions :

-

Sonogashira coupling with terminal alkynes introduces ethynyl groups at the 3-position .

-

Suzuki coupling with arylboronic acids replaces iodine with aromatic rings (e.g., phenyl, tolyl) .

Table 3: Cross-Coupling Reaction Outcomes

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Suzuki | 3-Iodo-thienoquinoline | 3-Phenyl-thienoquinoline | 85 |

| Sonogashira | 3-Iodo-selenophenoquinoline | 3-Ethynyl-selenophenoquinoline | 78 |

Nucleophilic Substitution and Functionalization

The methylthio group is susceptible to nucleophilic displacement :

-

Dethiomethylation with H₂O₂ or HI removes the -SCH₃ group, yielding 2-hydroxyquinoline derivatives .

-

Replacement with amines (e.g., NH₃, primary amines) generates 2-aminoquinolines under acidic or basic conditions .

Acid-Induced Cyclocondensation

3-Bis(methylthio)acrolein reacts with aromatic amines in PPA (polyphosphoric acid) to form this compound derivatives. This modified Skraup synthesis achieves high regioselectivity .

科学的研究の応用

Medicinal Chemistry Applications

2-(Methylthio)quinoline and its derivatives have been extensively studied for their pharmacological properties. The compound's structure allows for modifications that enhance its biological activity, making it a valuable scaffold in drug design.

- Antibacterial Activity : Recent studies have highlighted the ability of certain quinoline derivatives, including this compound, to inhibit ATP synthase in Pseudomonas aeruginosa, a pathogen known for its resistance to multiple drugs. These compounds demonstrated significant inhibition of ATP synthesis, suggesting their potential as novel antibiotics against drug-resistant bacterial infections .

- Anticancer Properties : Quinoline derivatives have shown promise in cancer therapy. For instance, research indicates that modifications to the quinoline structure can lead to compounds with selective COX-2 inhibitory activity, which is crucial for developing anti-inflammatory and anticancer agents. The incorporation of methylsulfonyl groups has been particularly effective in enhancing cytotoxicity against breast cancer cell lines .

- Hepatitis B Virus Inhibition : Molecular docking studies suggest that this compound derivatives can act as potent inhibitors of Hepatitis B virus (HBV) replication. Experimental results confirmed their high inhibition rates at low concentrations, indicating their potential as antiviral agents .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular architectures. This approach not only enhances the yield but also enables the introduction of diverse functional groups tailored for specific biological activities .

Table 1: Synthesis Methods for this compound Derivatives

Case Study 1: Antibacterial Activity Against MDR Pseudomonas aeruginosa

A study investigated a series of quinoline derivatives with a focus on their ability to inhibit ATP synthase in Pseudomonas aeruginosa. Among these, compounds containing a methyl sulfide group at position C1 exhibited the most potent inhibitory effects on ATP synthesis, highlighting the significance of structural modifications in enhancing antibacterial efficacy .

Case Study 2: Anticancer Activity

In another study, a group of 4-(Imidazolylmethyl)quinoline derivatives was synthesized with methylsulfonyl pharmacophores targeting COX-2. These compounds demonstrated selective inhibition with IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), showcasing their potential as dual-action agents against inflammation and cancer .

作用機序

Molecular Targets and Pathways

The exact mechanism depends on the application. In antimicrobial studies, it may disrupt microbial cell walls or inhibit specific enzymes essential for microbial survival. In pharmacological studies, it targets particular pathways involved in disease progression, potentially acting as a selective inhibitor or modulator.

類似化合物との比較

2-(Methylthio)quinoline shares structural similarities with other substituted quinolines, such as:

2-Aminoquinoline: : Known for its uses in medicinal chemistry.

2-Chloroquinoline: : Precursor in synthetic chemistry.

2-Methoxyquinoline: : Differing by an oxygen-containing group, influencing its reactivity and applications.

Uniqueness: : The presence of the methylthio group in this compound imparts unique electronic and steric properties, affecting its reactivity and interaction with biological systems. This uniqueness makes it valuable in niche research applications and specific industrial uses.

List of Similar Compounds

2-Aminoquinoline

2-Chloroquinoline

2-Methoxyquinoline

2-Methylquinoline

Hope that was comprehensive! This compound seems to straddle quite a few fascinating fields. Anything else you’d like to dive deeper into?

生物活性

2-(Methylthio)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound possesses a quinoline ring structure with a methylthio group at the 2-position. This modification can influence its biological activity, particularly in interactions with biological targets.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 1.46 µM to over 100 µM against the KB and CCRF-HSB-2 cell lines, indicating potent antitumor properties .

- Antiviral Activity : Research indicates that this compound derivatives can inhibit the replication of the Hepatitis B virus (HBV). In vitro studies revealed high inhibition rates at concentrations as low as 10 µM .

- Anti-inflammatory Properties : The compound has been shown to selectively inhibit COX-2 enzymes, which are implicated in inflammatory processes. The IC50 values for such inhibition were found to be in the low micromolar range (0.063-0.090 µM), suggesting strong anti-inflammatory potential .

- Antimicrobial Effects : Various studies have reported the antimicrobial properties of quinoline derivatives, including those with methylthio substitutions. These compounds have displayed activity against several bacterial strains and fungi .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50 Values (µM) | References |

|---|---|---|---|

| Antitumor | MCF-7, HeLa | 0.17 - 17.47 | |

| Antiviral | Hepatitis B Virus | 10 | |

| Anti-inflammatory | COX-2 | 0.063 - 0.090 | |

| Antimicrobial | Various Bacteria/Fungi | Variable |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a selective inhibitor of COX-2, which is crucial in inflammatory pathways. Its structural features allow it to fit into the active site of the enzyme, blocking its activity effectively .

- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells, leading to apoptosis .

- Reactive Oxygen Species (ROS) Generation : The antiproliferative effects may also be linked to the generation of ROS, which can induce oxidative stress in cancer cells, further promoting cell death .

特性

IUPAC Name |

2-methylsulfanylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINCMKJQHKDMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295277 | |

| Record name | quinoline, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40279-26-3 | |

| Record name | NSC100930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinoline, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 2-(methylthio)quinolines?

A1: Several synthetic routes have been explored for the preparation of 2-(methylthio)quinolines and their derivatives. One common approach involves the acid-induced cyclocondensation of anilines or aromatic diamines with 3-bis(methylthio)acrolein. [] This method, a modified Skraup quinoline synthesis, provides a convenient and highly regioselective route to these compounds. [] Another method utilizes the triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles. [] Notably, the presence of the β-methylthio group in the acrylonitriles is crucial for this reaction to proceed. []

Q2: Can the 2-(methylthio) group be further modified for the synthesis of other quinoline derivatives?

A2: Yes, the 2-(methylthio) functionality serves as a versatile precursor for further structural diversification. Studies have shown that the 2-(methylthio) group can be readily dethiomethylated or substituted with various nitrogen and carbon nucleophiles, leading to a diverse range of 2-substituted quinoline derivatives. []

Q3: Have any biological activities been reported for 2-(methylthio)quinoline derivatives?

A3: Research suggests that some this compound derivatives exhibit promising antiviral activity. For instance, a study involving methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and its derivatives revealed their potential as inhibitors of Hepatitis B Virus (HBV) replication. [] Molecular docking simulations supported these findings, suggesting strong interactions with the target protein. [] Furthermore, in vitro experiments confirmed the potent inhibitory effects of these compounds on HBV replication at a 10 µM concentration. []

Q4: What computational chemistry techniques have been employed to study this compound derivatives?

A4: In the context of investigating potential HBV inhibitors, quantum chemical calculations were performed on the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate to analyze its geometry and electron structure. [] Molecular docking simulations were also conducted to assess the binding affinities and interactions of these compounds with the target protein involved in HBV replication. [] These computational approaches offer valuable insights into the structure-activity relationships and potential mechanisms of action for these compounds.

Q5: Can 2-(methylthio)quinolines be used to synthesize fused heterocyclic systems?

A5: Absolutely. One notable example is the application of iodocyclization reactions. 3-Alkynyl-2-(methylthio)quinolines can undergo regioselective iodocyclization, ultimately leading to the formation of thieno[2,3-b]quinoline derivatives. [] This methodology offers a novel synthetic pathway for constructing quinoline-fused heterocycles, which are valuable scaffolds in medicinal chemistry and materials science.

Q6: Are there any known applications of 2-(methylthio)quinolines in materials science?

A6: While biological applications are prominent in the research, 2-(methylthio)quinolines have also shown promise in materials science, specifically in the field of dye-sensitized solar cells (DSSCs). Researchers have explored 5,6,7-trimethoxy-2-(methylthio)quinoline derivatives with various anchoring groups for their potential use in DSSCs. [] This highlights the versatility of this scaffold for developing new materials with tailored optoelectronic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。